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Introduction

Adrenomedullin (ADM), a potent vasodilatory peptide, and its fragments play a crucial role in
cardiovascular homeostasis. The N-terminal truncated fragment, Adrenomedullin (13-52)
[ADM(13-52)], has been identified as a key player in modulating intracellular calcium ([Ca2+])
levels, making it a valuable tool for investigating Ca2+ influx mechanisms. These application
notes provide detailed protocols for utilizing ADM(13-52) to study its effects on Ca2+ signaling,
particularly through receptor-mediated pathways. The methodologies outlined below are
essential for researchers in pharmacology, physiology, and drug development who are focused
on understanding the intricate roles of Ca2+ in cellular function and disease.

Mechanism of Action

Adrenomedullin (13-52) primarily exerts its effects through the calcitonin gene-related peptide
(CGRP) receptor, acting as an agonist.[1][2] Its vasodilatory action, at least in part, is mediated
by the stimulation of CGRP1 receptors.[1][2] In the pulmonary vascular bed, the vasodilatory
response to ADM(13-52) is endothelium-dependent and involves the release of nitric oxide
(NO).[3][4] This NO release leads to the activation of guanylate cyclase, an increase in cyclic
guanosine monophosphate (cGMP), and subsequent hyperpolarization of vascular smooth
muscle cells, which in turn influences Ca2+ influx.[3][4] While full-length Adrenomedullin has
been shown to enhance cardiac contractility through mechanisms involving both Ca2+ release
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from intracellular stores and influx via L-type Ca2+ channels, the precise effects of the (13-52)

fragment on different Ca2+ channels are a subject of ongoing investigation.[5]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of

Adrenomedullin and its fragments on Ca2+ signaling.

Table 1: Effect of Adrenomedullin Fragments on L-type Ca2+ Current

Adrenomedulli
Cell Type
n Fragment

Effect on L-

Concentration  type Ca2+ Reference

Current

Rat Ventricular
Myocytes (Septic  ADM(22-52)
Shock Model)

Not specified

Reversed the
reduction of [1]

ICa,L density

Guinea-pig
Ventricular Full-length ADM
Myocytes

1-100 nmol/L

Dose-dependent 2]
decrease

Table 2: Vasodilatory Potency of Adrenomedullin (13-52)

. Adrenomedulli
Tissue Parameter CGRP Reference
Hamster Cheek ED50 for
) o 0.71 pmol [1]

Pouch Arterioles Vasodilation

ED50 for
Rat Skin Increased Blood 1.6 pmol [1]

Flow

Experimental Protocols
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Protocol 1: Measurement of Intracellular Ca2+
Concentration using Calcium Imaging

This protocol describes the use of a fluorescent Ca2+ indicator to measure changes in
intracellular Ca2+ concentration in response to ADM(13-52).

Materials:

Cells of interest (e.g., vascular smooth muscle cells, endothelial cells)
e Cell culture medium

e Adrenomedullin (13-52)

¢ Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM)

e Pluronic F-127

e Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

e Fluorescence microscope with an imaging system

Procedure:

o Cell Preparation:

o Plate cells on glass coverslips or in imaging-compatible plates and culture until they reach
the desired confluency.

e Dye Loading:

o Prepare a loading buffer containing the fluorescent Ca2+ indicator. For Fura-2 AM, a
typical concentration is 2-5 uM. For Fluo-4 AM, 1-5 pM is common.

o To aid in dye solubilization, first dissolve the AM ester in a small amount of DMSO and
then add it to the loading buffer, which may also contain a small percentage of Pluronic F-
127 (e.g., 0.02%).
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o Remove the culture medium from the cells and wash once with HBSS.

o Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
e Washing:

o After incubation, wash the cells twice with HBSS to remove excess dye.

o Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes
at room temperature in the dark.

e Imaging:
o Mount the coverslip onto the microscope stage.
o Acquire a baseline fluorescence recording for a few minutes.

» For Fura-2, alternately excite the cells at 340 nm and 380 nm and measure the
emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional
to the intracellular Ca2+ concentration.

= For Fluo-4, excite the cells at ~490 nm and measure the emission at ~520 nm.
o Add Adrenomedullin (13-52) at the desired concentration to the cells.

o Continue to record the fluorescence to observe any changes in intracellular Ca2+
concentration.

o At the end of the experiment, you can add a Ca2+ ionophore like ionomycin to obtain a
maximum fluorescence signal (Fmax), followed by a Ca2+ chelator like EGTA to obtain a
minimum fluorescence signal (Fmin) for calibration purposes if using Fura-2.

e Data Analysis:
o For Fura-2, calculate the 340/380 ratio over time.

o For Fluo-4, express the change in fluorescence as a ratio of the baseline fluorescence
(F/FO).
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o Plot the change in Ca2+ signal over time to visualize the response to ADM(13-52).

Protocol 2: Measurement of Ca2+ Currents using Whole-
Cell Patch-Clamp Electrophysiology

This protocol provides a method for recording Ca2+ currents in single cells to investigate the
direct effects of ADM(13-52) on ion channel activity.

Materials:

o |solated cells of interest

Patch-clamp rig (amplifier, micromanipulator, microscope)

Borosilicate glass capillaries for patch pipettes

Extracellular (bath) solution

Intracellular (pipette) solution

Adrenomedullin (13-52)

Solutions:

o Extracellular Solution (example for L-type Ca2+ current recording):

135 mM TEA-CI

[¢]

o

10 mM BacCl2 or CaCl2

10 mM HEPES

o

10 mM Glucose

[¢]

o Adjust pH to 7.4 with TEA-OH

« Intracellular Solution (example):

o 120 mM CsCl
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10 mM EGTA

[e]

10 mM HEPES

(¢]

[¢]

5 mM Mg-ATP

0.1 mM Na-GTP

[¢]

[e]

Adjust pH to 7.2 with CsOH
Procedure:
o Cell Preparation:
o Isolate single cells and place them in a recording chamber on the microscope stage.
o Pipette Preparation:

o Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MQ when filled
with the intracellular solution.

e Recording:

o Approach a cell with the patch pipette and form a high-resistance seal (GQ seal) with the
cell membrane.

o Rupture the membrane patch to achieve the whole-cell configuration.
o Clamp the cell at a holding potential where Ca2+ channels are closed (e.g., -80 mV).

o Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV
increments) to elicit Ca2+ currents.

o Record the baseline Ca2+ currents.
e Drug Application:

o Perfuse the recording chamber with the extracellular solution containing Adrenomedullin
(13-52) at the desired concentration.
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o After a few minutes of incubation, repeat the voltage-step protocol to record Ca2+ currents
in the presence of the peptide.

o Data Analysis:

o Measure the peak amplitude of the Ca2+ currents at each voltage step before and after
the application of ADM(13-52).

o Construct current-voltage (I-V) relationship plots to visualize the effect of ADM(13-52) on
the voltage-dependence of channel activation.

o Compare the peak current amplitudes to determine if ADM(13-52) enhances or inhibits the
Ca2+ current.

Mandatory Visualizations
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Caption: Signaling pathway of Adrenomedullin (13-52) in vasodilation.
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Calcium Imaging Protocol Patch-Clamp Protocol
1. Plate cells on coverslips 1. Isolate single cells
: :
2. Load cells with Ca2+ indicator (e.g., Fura-2 AM) 2. Achieve whole-cell configuration
: :
3. Wash and de-esterify 3. Record baseline Ca2+ currents
: :
4. Acquire baseline fluorescence 4. Perfuse with Adrenomedullin (13-52)
; ;
5. Add Adrenomedullin (13-52) 5. Record Ca2+ currents in presence of ADM(13-52)
: :
6. Record fluorescence changes 6. Analyze current amplitude and I-V relationship
:
7. Analyze data (ratio or F/F0)

Click to download full resolution via product page

Caption: Experimental workflows for investigating Ca2+ influx.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Investigating Ca2+
Influx Using Adrenomedullin (13-52)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612763#using-adrenomedullin-13-52-to-investigate-
caz-influx]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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